molecular formula C5H13ClN2O4S B6618006 ethyl 2-amino-3-sulfamoylpropanoate hydrochloride CAS No. 2366201-24-1

ethyl 2-amino-3-sulfamoylpropanoate hydrochloride

Cat. No.: B6618006
CAS No.: 2366201-24-1
M. Wt: 232.69 g/mol
InChI Key: JXJODBOPOCILMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a sulfamoyl group, and an ester group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-sulfamoylpropanoate hydrochloride typically involves the reaction of ethyl acrylate with sulfamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-sulfamoylpropanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-sulfamoylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The ester group may also play a role in the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-sulfamoylbutanoate hydrochloride
  • Methyl 2-amino-3-sulfamoylpropanoate hydrochloride
  • Propyl 2-amino-3-sulfamoylpropanoate hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-3-sulfamoylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S.ClH/c1-2-11-5(8)4(6)3-12(7,9)10;/h4H,2-3,6H2,1H3,(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJODBOPOCILMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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